

Application Notes and Protocols for Capillary Electrophoresis using ANTS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANTS

Cat. No.: B149225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to ANTS in Capillary Electrophoresis

8-aminonaphthalene-1,3,6-trisulfonic acid (**ANTS**) is a highly negatively charged fluorescent dye extensively utilized in capillary electrophoresis (CE) for the analysis of a wide range of biomolecules, particularly carbohydrates and glycoproteins.^{[1][2][3][4]} The primary application of **ANTS** is as a derivatizing agent, where it covalently attaches to the reducing end of carbohydrates through a process called reductive amination.^[5] This labeling imparts a strong negative charge and a fluorescent tag to the otherwise difficult-to-detect carbohydrates, enabling their high-resolution separation and sensitive detection by CE with laser-induced fluorescence (CE-LIF).^{[6][7]}

The three sulfonic acid groups on the **ANTS** molecule provide a high charge-to-mass ratio, which is beneficial for electrophoretic separation.^[5] This feature allows for the separation of even neutral oligosaccharides based on their size.^{[5][8]} The fluorescence properties of **ANTS** (excitation maximum ~353 nm, emission maximum ~520 nm) permit highly sensitive detection, reaching sub-picomolar and attomole levels.^{[1][7]}

Key Applications

The use of **ANTS** in capillary electrophoresis has been instrumental in advancing the field of glycomics and glycoprotein analysis, which is critical in drug development and biomedical

research for understanding protein function and ensuring the quality of biotherapeutics.[\[9\]](#)[\[10\]](#)
[\[11\]](#)

Core applications include:

- Oligosaccharide Profiling and Sequencing: **ANTS** labeling allows for the high-resolution separation of complex mixtures of oligosaccharides released from glycoproteins, providing a detailed "fingerprint" of the glycosylation pattern.[\[7\]](#)
- Monosaccharide Compositional Analysis: Following acid hydrolysis of glycoproteins, the constituent monosaccharides can be labeled with **ANTS** and quantified by CE-LIF.[\[6\]](#)
- Glycoprotein Heterogeneity Analysis: The charge and size heterogeneity of intact glycoproteins, often arising from variations in glycosylation, can be assessed.[\[9\]](#)
- Substrate Specificity of Enzymes: The activity and specificity of enzymes that modify carbohydrates, such as endopolygalacturonases, can be determined by analyzing the **ANTS**-labeled cleavage products.[\[8\]](#)

Experimental Protocols

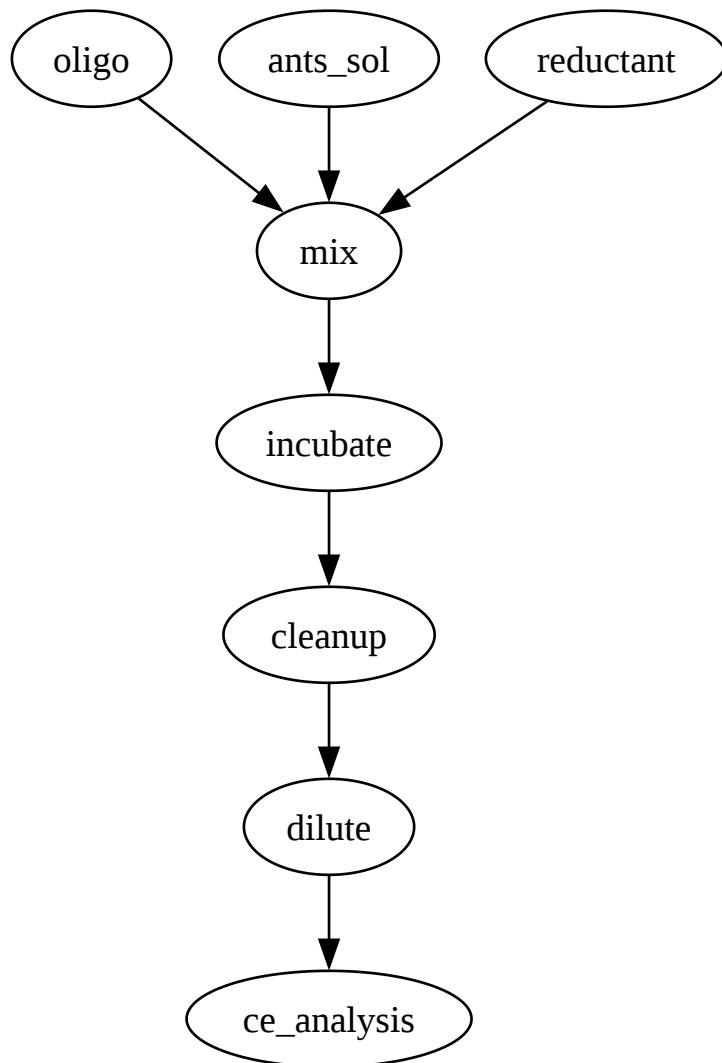
This section provides detailed protocols for the key experimental stages of using **ANTS** for capillary electrophoresis analysis of carbohydrates.

Protocol 1: **ANTS** Labeling of Oligosaccharides (Reductive Amination)

This protocol describes the derivatization of oligosaccharides with **ANTS**.

Materials:

- **ANTS** (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt)
- Sodium cyanoborohydride (NaCnBH_3)
- Acetic acid
- Purified oligosaccharide sample


- Water (deionized, high-purity)
- Heating block or oven
- Microcentrifuge tubes

Procedure:

- Reagent Preparation:
 - Prepare a 0.2 M **ANTS** solution in 15% (v/v) acetic acid. For example, dissolve 8.54 mg of **ANTS** in 100 μ L of 15% acetic acid.
 - Prepare a 1 M sodium cyanoborohydride solution in water. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
- Sample Preparation:
 - Dry the purified oligosaccharide sample (typically 1-10 nmol) in a microcentrifuge tube using a vacuum centrifuge.
- Labeling Reaction:
 - To the dried sample, add 5 μ L of the **ANTS** solution and 5 μ L of the sodium cyanoborohydride solution.
 - Vortex briefly to dissolve the sample.
 - Incubate the reaction mixture at 40°C overnight or at 80°C for 2.5 hours.^[7] Note that labeling at 80°C may lead to the hydrolysis of sialylated oligosaccharides.^[7] For sialylated glycans, an improved method using citric acid instead of acetic acid at 55°C for 50 minutes has been shown to minimize sialic acid loss.^{[12][13]}
- Removal of Excess Dye (Optional but Recommended):
 - Excess **ANTS** can interfere with the CE separation. It can be removed using methods such as solid-phase extraction (SPE) with graphitized carbon cartridges or by size-exclusion chromatography.

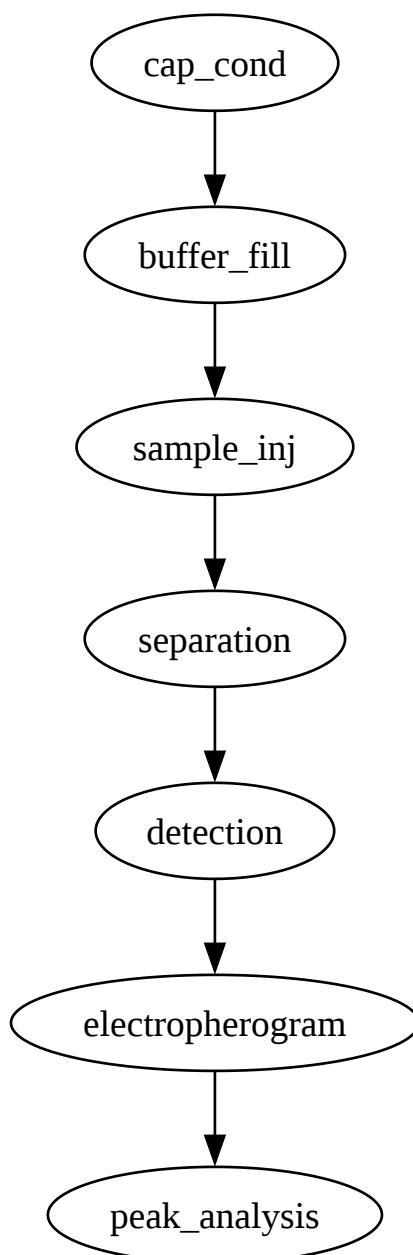
- Sample Dilution:

- Dilute the labeled sample with the CE running buffer to the desired concentration for analysis.

[Click to download full resolution via product page](#)

Protocol 2: Capillary Electrophoresis Separation of ANTS-Labeled Oligosaccharides

This protocol outlines the conditions for separating **ANTS**-labeled carbohydrates using a capillary electrophoresis system equipped with a laser-induced fluorescence detector.


Materials and Equipment:

- Capillary Electrophoresis (CE) system with Laser-Induced Fluorescence (LIF) detector
- Uncoated fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length)
- Running buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, pH 2.5) or Triethylammonium phosphate buffer, pH 2.5.[5]
- **ANTS**-labeled sample
- **ANTS**-labeled standards (for migration time comparison)

Procedure:

- Capillary Conditioning:
 - Before the first use, and daily, condition the new capillary by flushing sequentially with 1 M NaOH (10 min), water (10 min), and running buffer (20 min).
 - Between runs, flush the capillary with the running buffer for 2-5 minutes.
- Sample Injection:
 - Inject the **ANTS**-labeled sample into the capillary. Common injection methods include electrokinetic injection (e.g., -5 kV for 5-15 seconds) or hydrodynamic injection (e.g., 0.5 psi for 5-10 seconds).
- Electrophoretic Separation:
 - Apply a separation voltage, typically in the range of -15 to -25 kV (reverse polarity). The negative charge of the **ANTS**-labeled analytes will cause them to migrate towards the anode (positive electrode) against the electroosmotic flow (EOF), which is suppressed at low pH.[5]
 - Maintain a constant capillary temperature, for example, at 25°C.
- Detection:

- Detect the migrating analytes using the LIF detector. For **ANTS**, use an excitation wavelength of approximately 355 nm (e.g., from a He-Cd laser or a UV LED) and an emission wavelength of approximately 520 nm.[1][7]
- Data Analysis:
 - Analyze the resulting electropherogram to determine the migration times and peak areas of the separated components. Peak identification can be performed by comparing migration times with those of known standards.

[Click to download full resolution via product page](#)

Data Presentation

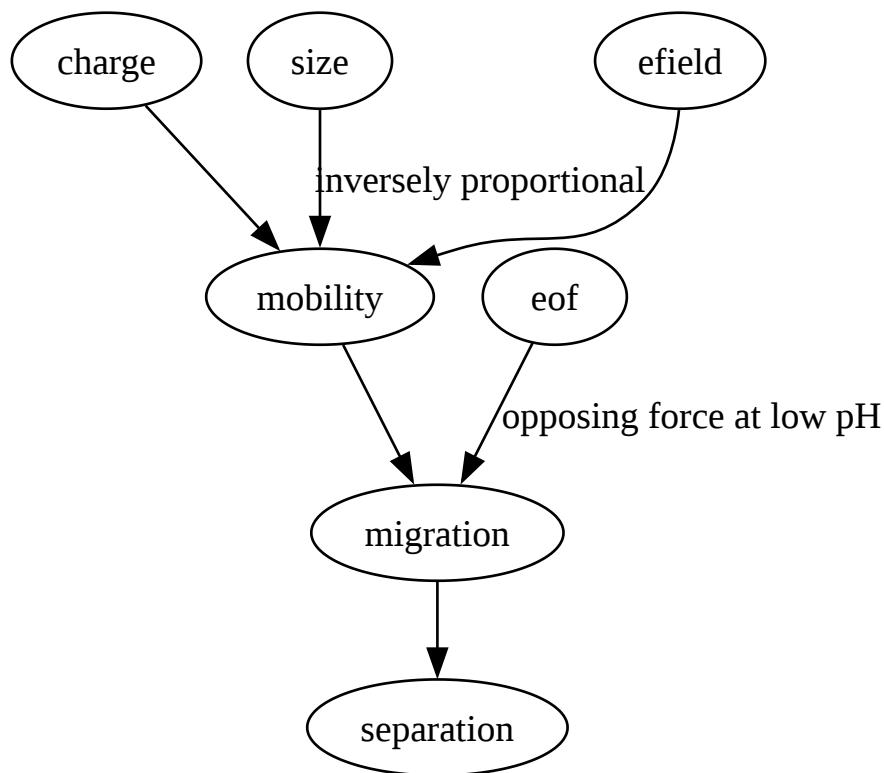
The following tables summarize key quantitative data related to the use of **ANTS** in capillary electrophoresis.

Table 1: Properties of **ANTS** Fluorescent Dye

Property	Value	Reference
Full Name	8-aminonaphthalene-1,3,6-trisulfonic acid	[1]
Molecular Weight	427.35 g/mol (disodium salt)	[1]
Excitation Maximum (λ_{Ex})	~353 nm	[1]
Emission Maximum (λ_{Em})	~520 nm	[1]
Molar Extinction Coefficient (ϵ)	$65,000 \text{ M}^{-1}\text{cm}^{-1}$	[1]
Solubility	Water, DMSO	[1]

Table 2: Typical Capillary Electrophoresis Conditions for **ANTS**-Labeled Analytes

Parameter	Typical Value/Range	Reference
Capillary Type	Uncoated Fused-Silica	[5][8]
Capillary I.D.	50 - 100 μm	[14]
Running Buffer	50 mM Sodium Phosphate, pH 2.5	[7]
1% Acetic Acid-Ammonia, pH 3.4		[15]
Triethylammonium Phosphate, pH 2.5		[5]
Separation Voltage	-15 to -25 kV (Reverse Polarity)	[16]
Temperature	25 $^{\circ}\text{C}$	-
Injection Mode	Electrokinetic (-5 kV, 5-15 s)	-
Hydrodynamic (0.5 psi, 5-10 s)		[17]
Detection	Laser-Induced Fluorescence (LIF)	[6][7]


Table 3: Performance Metrics for **ANTS**-Based CE Analysis

Parameter	Reported Value	Analyte Type	Reference
Concentration Detection Limit	5×10^{-8} M	Oligosaccharides	[7]
Mass Detection Limit	500 amol	Oligosaccharides	[7]
50 pmol	Monosaccharides (APTS)	[6]	
100 pmol	Neu5Ac (APTS)	[6]	
Sensitivity Enhancement (with preconcentration)	~200-fold	Oligosaccharides	[17]
Repeatability (Peak Area)	2.2% - 4.3%	Monosaccharides	[18]

Note: APTS (8-aminopyrene-1,3,6-trisulfonate) is a structurally and functionally similar dye to ANTS and is often used interchangeably in the literature.[\[6\]](#)[\[13\]](#)[\[19\]](#)

Signaling Pathways and Logical Relationships

The logical relationship between the analyte's properties and its separation in CE is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Fluorophore-assisted carbohydrate electrophoresis as detection method for carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of fluorophore-labeled carbohydrates by polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary zone electrophoresis of malto-oligosaccharides derivatized with 8-aminonaphthalene-1,3,6-trisulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of sugar constituents of glycoproteins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 8-aminonaphthalene-1,3,6-trisulfonic acid-labelled neutral and sialylated N-linked complex oligosaccharides by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]
- 8. Separation of 8-aminonaphthalene-1,3,6-trisulfonate (ANTS)-labeled oligomers containing galacturonic acid by capillary electrophoresis: application to determining the substrate specificity of endopolygalacturonases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Glycoprotein Heterogeneity by Capillary Electrophoresis and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of capillary electrophoresis in glycoprotein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved sample preparation method for glycan analysis of glycoproteins by CE-LIF and CE-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 15. Analysis of 8-aminonaphthalene-1,3,6-trisulfonate-derivatized oligosaccharides by capillary electrophoresis-electrospray ionization quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In capillary labeling and online electrophoretic separation of N-glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of online preconcentration affinity capillary electrophoresis method to glycans labeled with 8-aminonaphthalene-1,3,6-trisulfonic acid using blue light emitting diode-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On-capillary fluorescent labeling of saccharides for capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Quantitative analysis of sugar constituents of glycoproteins by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Capillary Electrophoresis using ANTS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149225#how-to-use-ants-for-capillary-electrophoresis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com